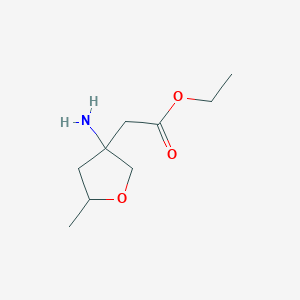

Ethyl 2-(3-amino-5-methyloxolan-3-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(3-amino-5-methyloxolan-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-3-12-8(11)5-9(10)4-7(2)13-6-9/h7H,3-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLGNBOGOCQCEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CC(OC1)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-amino-5-methyloxolan-3-yl)acetate typically involves the following steps:

Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated oxolane derivative.

Esterification: The final step involves the esterification of the oxolane derivative with ethyl acetate in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts.

Major Products:

Oxidation: Oxo derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Compounds with different functional groups replacing the amino group.

Scientific Research Applications

Ethyl 2-(3-amino-5-methyloxolan-3-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-amino-5-methyloxolan-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include binding to active sites, altering enzyme activity, or modulating receptor function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Data Table: Comparative Overview

Biological Activity

Ethyl 2-(3-amino-5-methyloxolan-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique oxolane ring structure, which contributes to its biological activity. The presence of an amino group enhances its interaction with various biological targets, making it a versatile compound for further chemical modifications.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound. Studies indicate that it exhibits activity against various bacterial strains, including:

- Pseudomonas aeruginosa

- Acinetobacter baumannii

The compound has been shown to inhibit biofilm formation and reduce the virulence factors in these pathogens, suggesting its potential as an anti-infective agent. The mechanism involves interference with quorum sensing pathways, which are crucial for bacterial communication and biofilm development .

Anticancer Activity

This compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including:

- Cell cycle arrest

- Reactive oxygen species (ROS) generation

In vitro assays have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, indicating its potential as a chemotherapeutic agent .

The biological activities of this compound are mediated through interactions with specific molecular targets. These interactions can alter enzyme activities or modulate receptor functions. For instance, studies suggest that the compound may bind to active sites on enzymes involved in metabolic pathways, thereby exerting its effects on cell growth and proliferation.

Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against clinical isolates of Pseudomonas aeruginosa. The results indicated significant inhibition of pyocyanin production, a virulence factor associated with pathogenicity. The percentage inhibition was calculated using the formula:

This study underscores the compound's potential as an alternative treatment for infections caused by multidrug-resistant bacteria .

Study 2: Anticancer Properties

In a separate investigation focused on its anticancer effects, this compound was tested on breast cancer cell lines. The compound demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use. The study utilized flow cytometry to assess apoptosis rates and confirmed significant increases in apoptotic cells upon treatment with the compound .

Summary of Findings

| Biological Activity | Target Organisms/Cells | Mechanism |

|---|---|---|

| Antimicrobial | Pseudomonas aeruginosa, Acinetobacter baumannii | Inhibition of biofilm formation and virulence factors |

| Anticancer | Various cancer cell lines | Induction of apoptosis and cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 2-(3-amino-5-methyloxolan-3-yl)acetate, and what methodological considerations are critical for reproducibility?

- Answer : The synthesis typically involves multi-step protocols, such as reductive amination (using Na(OAc)₃BH and Na₂SO₄ in DCM) followed by esterification or hydrolysis . Key considerations include:

- Reagent purity : Impurities in propionyl chloride or trifluoroacetic acid can lead to side reactions.

- Temperature control : Hydrolysis steps (e.g., 50% trifluoroacetic acid at 0°C–rt) require strict thermal regulation to avoid decomposition .

- Workup protocols : Neutralization with K₂CO₃ in acetone must be monitored via pH to ensure complete removal of acidic byproducts .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential for confirming its purity?

- Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies the oxolane ring, amino group, and ester moiety. For example, the methyl group at C5 of the oxolane appears as a singlet δ ~1.2–1.5 ppm .

- X-ray crystallography : Resolves hydrogen bonding patterns (e.g., N–H···O interactions) to confirm stereochemistry .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 230.26) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Answer :

- Functional group variation : Compare analogues like Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate (hydrophilic) or ethyl derivatives with altered phenolic groups to assess solubility and binding affinity .

- Biological assays : Test antimicrobial activity (e.g., MIC against E. coli) and correlate with substituent electronegativity or steric bulk .

- Computational modeling : Use docking simulations to predict interactions with targets like bacterial enzymes (e.g., dihydrofolate reductase) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Answer :

- Assay standardization : Control variables like cell line origin (e.g., Human epithelial cells vs. murine models) and incubation time .

- Dose-response profiling : Generate IC₅₀ curves across concentrations (e.g., 10–100 µM) to identify threshold effects .

- Metabolic stability testing : Assess degradation in simulated physiological conditions (e.g., liver microsomes) to distinguish intrinsic activity from pharmacokinetic artifacts .

Q. What methodologies are recommended for optimizing reaction yields in large-scale synthesis?

- Answer :

- Catalyst screening : Compare NaBH₄ vs. NaBH(OAc)₃ for reductive amination efficiency .

- Solvent optimization : Replace DCM with THF in esterification steps to enhance solubility of intermediates .

- Flow chemistry : Implement continuous flow systems for hydrolysis (50% TFA) to improve mixing and reduce side reactions .

Q. How can computational tools aid in predicting novel derivatives with enhanced bioactivity?

- Answer :

- Retrosynthesis algorithms : Use AI-driven platforms (e.g., Reaxys or Pistachio models) to propose feasible routes for analogues with fluorinated or thiophene substituents .

- QSAR modeling : Corrogate electronic parameters (e.g., Hammett constants) with enzyme inhibition data to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.